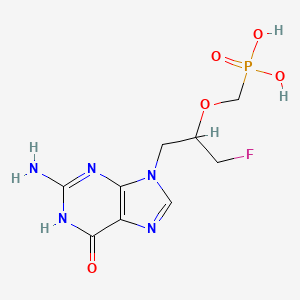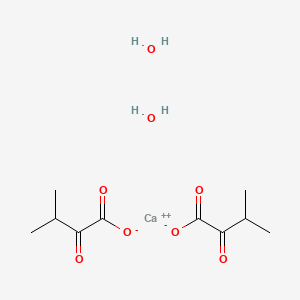
Calcium 3-methyl-2-oxobutyrate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 3-methyl-2-oxobutyrate dihydrate is an organic compound with the molecular formula C10H18CaO8. It is a calcium salt of 3-methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 3-methyl-2-oxobutyrate dihydrate can be synthesized through the reaction of isobutyraldehyde with diethyl oxalate under the catalysis of sodium methoxide. This reaction is followed by hydrolysis in a sodium hydroxide solution and then reaction with calcium chloride . The optimized reaction conditions are as follows:
- Molar ratio of sodium methoxide to isobutyraldehyde to sodium hydroxide to diethyl oxalate: 1.4:1.4:1.2:1
- The yield of the target product is approximately 70%, with a purity of over 99% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Calcium 3-methyl-2-oxobutyrate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Calcium 3-methyl-2-oxobutyrate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in metabolic disorders.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products
Mechanism of Action
The mechanism of action of calcium 3-methyl-2-oxobutyrate dihydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its conversion to other metabolites, which then participate in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Calcium alpha-ketovaline
- Calcium 2-keto-3-methyl-butyrate
- Calcium 3-methyl-2-oxo-butanoate
Uniqueness
Calcium 3-methyl-2-oxobutyrate dihydrate is unique due to its specific molecular structure and properties. It has distinct reactivity and applications compared to other similar compounds, making it valuable in various research and industrial contexts .
Properties
CAS No. |
353241-22-2 |
|---|---|
Molecular Formula |
C10H18CaO8 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
calcium;3-methyl-2-oxobutanoate;dihydrate |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-3(2)4(6)5(7)8;;;/h2*3H,1-2H3,(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI Key |
LTLGJFDNIYJNON-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


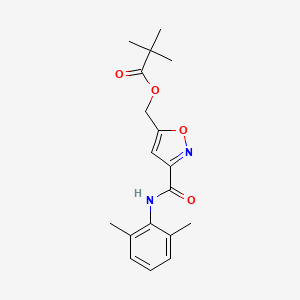




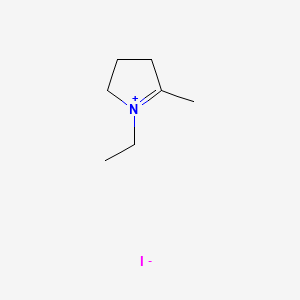
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)

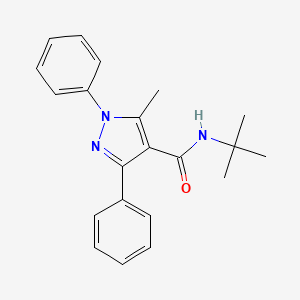
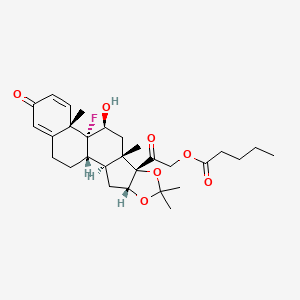
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)


